molecular formula C14H18N2O6 B113103 Boc-D-ala-onp CAS No. 85546-27-6

Boc-D-ala-onp

Cat. No.: B113103
CAS No.: 85546-27-6
M. Wt: 310.3 g/mol
InChI Key: SUHFNHHZORGDFI-SECBINFHSA-N
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Description

Futoenone is a naturally occurring organic compound belonging to the class of terpenes. It is characterized by a unique structure that includes a terpene skeleton and a ketone group. Futoenone is typically found in certain plant species such as Magnolia sprengeri and Piper wallichii. The compound is known for its distinctive aromatic properties and is often used in the fragrance industry.

Preparation Methods

Futoenone can be obtained through both natural extraction and chemical synthesis.

Natural Extraction: : Futoenone is extracted from plants like Magnolia sprengeri and Piper wallichii. The extraction process involves isolating the compound from the plant material using solvents such as ethanol or ether.

Chemical Synthesis: : The synthetic route to futoenone involves starting with terpene-based compounds. One common method includes the use of diacetate intermediates, which are then converted to futoenone through a series of reactions involving tosyl-phenol intermediates. The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the correct stereochemistry of the final product .

Chemical Reactions Analysis

Futoenone undergoes various types of chemical reactions, including:

Oxidation: : Futoenone can be oxidized to form different products depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: : The compound can be reduced to form alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: : Futoenone can participate in substitution reactions where functional groups are replaced by other groups. These reactions often require specific catalysts and conditions to proceed efficiently.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Futoenone has a wide range of applications in scientific research:

Chemistry: : In chemistry, futoenone is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: : The compound has been studied for its potential biological activities, including its role as an inhibitor of matrix metalloproteinases. This makes it a candidate for research in areas such as cancer and tissue remodeling .

Medicine: : Futoenone’s inhibitory effects on certain enzymes make it a potential therapeutic agent. Research is ongoing to explore its use in treating various diseases, including inflammatory conditions and cancer .

Industry: : In the fragrance industry, futoenone is valued for its aromatic properties and is used in the formulation of perfumes and other scented products .

Comparison with Similar Compounds

Futoenone is part of a broader class of compounds known as neolignans. Similar compounds include:

    Piperenone: Another neolignan with similar inhibitory activities against matrix metalloproteinases.

    Piperolactam C: Known for its anti-platelet aggregation activity.

    Tulopafant: A potent platelet-activating factor antagonist.

What sets futoenone apart is its unique combination of a terpene skeleton and a ketone group, which contributes to its distinctive chemical and biological properties .

Properties

IUPAC Name

(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-9(15-13(18)22-14(2,3)4)12(17)21-11-7-5-10(6-8-11)16(19)20/h5-9H,1-4H3,(H,15,18)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHFNHHZORGDFI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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